2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine

Description

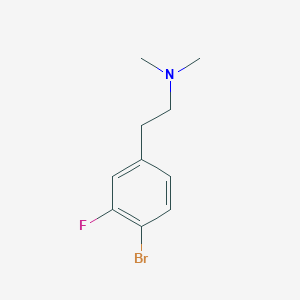

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine is a halogen-substituted phenethylamine derivative featuring a bromine atom at the para position and a fluorine atom at the meta position on the phenyl ring.

Properties

IUPAC Name |

2-(4-bromo-3-fluorophenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrFN/c1-13(2)6-5-8-3-4-9(11)10(12)7-8/h3-4,7H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALYYKCLHDPFIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC(=C(C=C1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-3-fluorobenzaldehyde.

Formation of Intermediate: The aldehyde group is converted to a nitrile group using malononitrile in the presence of a base such as sodium ethoxide.

Reduction: The nitrile intermediate is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride.

Methylation: Finally, the amine is methylated using methyl iodide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted phenethylamines.

Oxidation: Formation of phenolic or quinone derivatives.

Reduction: Formation of dehalogenated amines.

Scientific Research Applications

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the development of new compounds.

Biology: Investigated for its potential interactions with biological receptors and enzymes.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Pharmacological Profiles

The compound’s closest structural analogs include halogen-substituted N,N-dimethylethanamine derivatives, particularly those with indole or phenyl rings. Key comparisons are summarized below:

Structure-Activity Relationship (SAR) Insights

Halogen Effects: Bromine: Enhances lipophilicity and electrostatic interactions, critical for serotonin receptor binding (e.g., 2d’s nanomolar affinity to 5-HT₁A) . Chlorine/Iodine: Chlorine balances potency and steric bulk, while iodine’s size may hinder optimal receptor docking .

Aromatic System: Indole vs. Phenyl: Indole derivatives (e.g., 2d) exhibit stronger antidepressant effects due to π-π stacking with serotonin receptors. The target compound’s phenyl ring may reduce affinity but offer novel selectivity profiles.

Dimethylamino Group: The N,N-dimethyl moiety is essential for blood-brain barrier penetration and receptor interaction across all analogs .

Biological Activity

2-(4-Bromo-3-fluorophenyl)-N,N-dimethylethanamine, often referred to as a substituted phenethylamine, has gained attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure includes a bromo and a fluorine substituent on the aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H14BrF

- Molecular Weight : 271.14 g/mol

- Structural Formula :

The biological activity of this compound is primarily mediated through its interaction with various neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist or antagonist at specific receptor sites, particularly within the central nervous system (CNS).

Key Receptor Interactions:

- Dopamine Receptors : The compound has shown potential affinity for dopamine receptors, which are crucial in regulating mood and behavior.

- Serotonin Receptors : Its interaction with serotonin receptors could contribute to its effects on anxiety and depression.

Structure-Activity Relationship (SAR)

The presence of bromine and fluorine substituents significantly affects the compound's biological activity. Comparative studies with similar compounds indicate that variations in these substituents can lead to changes in receptor affinity and selectivity.

| Compound | Substituents | Biological Activity | IC50 (nM) |

|---|---|---|---|

| This compound | Br, F | Moderate CNS activity | TBD |

| 1-(4-Bromo-3-chlorophenethyl)pyrrolidine | Br, Cl | Antidepressant effects | TBD |

| 1-(4-Bromo-3-trifluoromethylphenethyl)pyrrolidine | Br, CF3 | Reduced activity | TBD |

Case Studies and Research Findings

- Antidepressant Potential : A study investigated the effects of various phenethylamines on depressive behaviors in animal models. The results indicated that compounds with similar structures to this compound exhibited significant antidepressant-like effects, suggesting a potential therapeutic application for mood disorders .

- Anticancer Activity : In another study focused on cancer cell lines, derivatives of phenethylamines were evaluated for their cytotoxic effects. The findings revealed that modifications in the aromatic ring could enhance anticancer properties, with some compounds showing IC50 values in the low micromolar range against melanoma cells .

- Neuroprotective Effects : A recent investigation into neuroprotective agents highlighted the potential of this compound in protecting neuronal cells from oxidative stress. The study utilized various in vitro assays to demonstrate that the compound could mitigate cell death induced by neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.